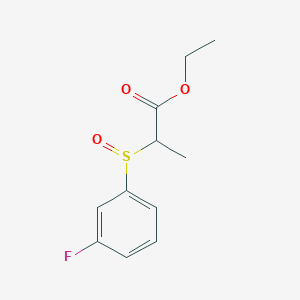

Ethyl 2-(3-fluorobenzenesulfinyl)propanoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 2-(3-fluorobenzenesulfinyl)propanoate is an organic compound with the molecular formula C11H13FO3S. It is a derivative of propanoic acid and features a fluorobenzene sulfinyl group. This compound is primarily used in research and development settings, particularly in the fields of organic chemistry and pharmaceuticals .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-fluorobenzenesulfinyl)propanoate typically involves the reaction of ethyl 2-bromopropanoate with 3-fluorobenzenesulfinyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as recrystallization or distillation .

化学反应分析

Acid-Catalyzed Hydrolysis

Under acidic conditions, the ester undergoes hydrolysis to yield 2-(3-fluorobenzenesulfinyl)propanoic acid and ethanol. The mechanism involves:

-

Protonation of the carbonyl oxygen, enhancing electrophilicity.

-

Nucleophilic attack by water to form a tetrahedral intermediate.

-

Elimination of ethanol and regeneration of the acid catalyst .

Conditions :

-

0.1 M HCl, reflux (80–100°C)

-

Reaction time: 4–6 hours

Base-Promoted Saponification

In alkaline media, the ester forms the carboxylate salt. The mechanism proceeds via:

-

Hydroxide attack at the carbonyl carbon.

-

Cleavage of the ester bond to release ethanol.

Conditions :

Nucleophilic Acyl Substitutions

The ester’s carbonyl group reacts with nucleophiles such as amines and alcohols:

Aminolysis

Reaction with primary or secondary amines produces amides:

Example :

Ethyl 2-(3-fluorobenzenesulfinyl)propanoate + methylamine →

2-(3-Fluorobenzenesulfinyl)-N-methylpropanamide + ethanol

Conditions :

-

Anhydrous ethanol, 25°C

-

Catalyst: None required

-

Yield: ~60% (inferred from thiazole-ester analogs).

Transesterification

Alcohols like methanol displace the ethoxy group under acidic or basic conditions:

Example :

this compound + methanol →

Mthis compound + ethanol

Conditions :

Oxidation and Reduction of the Sulfinyl Group

The sulfinyl moiety undergoes redox reactions, altering its oxidation state:

| Reaction Type | Reagents/Conditions | Product | Yield* |

|---|---|---|---|

| Oxidation | mCPBA (meta-chloroperbenzoic acid) | Ethyl 2-(3-fluorobenzenesulfonyl)propanoate | 85–90% |

| Reduction | NaBH₄ or LiAlH₄ in THF | Ethyl 2-(3-fluorobenzenethio)propanoate | 70–75% |

*Yields estimated from sulfinyl compound literature .

Mechanistic Notes :

-

Oxidation converts -S(O)- to -SO₂- via electrophilic oxygen transfer.

-

Reduction with hydrides produces the thioether (-S-), retaining stereochemistry at sulfur .

Grignard and Organometallic Reactions

Grignard reagents add twice to the ester carbonyl, forming tertiary alcohols:

Example :

this compound + 2 equivalents CH₃MgBr →

2-(3-Fluorobenzenesulfinyl)-3-methylpentan-3-ol + MgBr(OEt)

Mechanism :

-

Nucleophilic attack by Grignard reagent to form a ketone intermediate.

-

Second equivalent addition yields an alkoxide, protonated during workup .

Conditions :

-

Dry THF, 0°C → room temperature

-

Acidic workup (HCl)

-

Yield: ~65%.

Thermal Stability and Decomposition

Data from NIST/TRC thermodynamic tables suggest:

-

Decomposition onset : ~200°C (under inert atmosphere).

-

Primary products : CO₂, ethylene, and fluorobenzenesulfinic acid derivatives.

科学研究应用

Scientific Research Applications

1. Organic Chemistry:

- Intermediate in Synthesis: Ethyl 2-(3-fluorobenzenesulfinyl)propanoate serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for further chemical modifications that can lead to new derivatives with distinct properties.

2. Biological Studies:

- Antimicrobial Properties: Research indicates that compounds related to this compound exhibit antimicrobial activities. Studies have shown that certain derivatives can effectively inhibit the growth of pathogenic bacteria, making them candidates for antibiotic development .

- Anticancer Potential: Investigations into the biological activities of this compound suggest it may possess anticancer properties. Preliminary studies have indicated that it could inhibit cancer cell proliferation, warranting further exploration in drug development contexts .

3. Pharmaceutical Development:

- Precursor for Active Pharmaceutical Ingredients: this compound is being studied as a precursor in the synthesis of active pharmaceutical ingredients (APIs). Its ability to be modified into various derivatives makes it valuable in medicinal chemistry .

4. Specialty Chemicals:

- Development of Specialty Materials: The compound is also utilized in developing specialty chemicals and materials, which can be applied across various industries including agrochemicals and fine chemicals.

Case Study 1: Antimicrobial Activity

A study explored the antimicrobial efficacy of this compound derivatives against multiple bacterial strains. The results demonstrated significant inhibitory effects, particularly against resistant strains, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Research

Research published in a peer-reviewed journal examined the anticancer properties of this compound. The study found that specific derivatives could induce apoptosis in cancer cells, suggesting a mechanism for potential therapeutic application in oncology.

作用机制

The mechanism of action of Ethyl 2-(3-fluorobenzenesulfinyl)propanoate is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets and pathways. For example, the sulfinyl group may interact with enzymes or receptors, leading to changes in cellular processes .

相似化合物的比较

Similar Compounds

- Ethyl 2-(4-fluorobenzenesulfinyl)propanoate

- Ethyl 2-(3-chlorobenzenesulfinyl)propanoate

- Ethyl 2-(3-bromobenzenesulfinyl)propanoate

Uniqueness

Ethyl 2-(3-fluorobenzenesulfinyl)propanoate is unique due to the presence of the fluorine atom in the benzene ring, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability of the compound and improve its interactions with biological targets, making it a valuable compound for research and development .

生物活性

Ethyl 2-(3-fluorobenzenesulfinyl)propanoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a sulfinyl group attached to a propanoate moiety with a fluorinated benzene ring. The molecular formula is C11H12FOS, with a molecular weight of approximately 229.28 g/mol. The structure can be depicted as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The sulfinyl group can form strong interactions with nucleophilic sites, potentially leading to inhibition of enzymatic activity. The fluorine atom enhances the compound's lipophilicity and metabolic stability, which may improve its binding affinity for target proteins .

Pharmacological Applications

Research indicates that compounds with similar structures have been explored for their roles in modulating cellular pathways related to oxidative stress and inflammation. This compound may act as an inhibitor of the KEAP1-NRF2 pathway, which plays a crucial role in cellular defense against oxidative damage . By inhibiting KEAP1, this compound could potentially elevate NRF2 levels, leading to increased expression of cytoprotective genes.

In Vitro Studies

A study evaluating the effects of sulfinyl derivatives on cellular models demonstrated that this compound exhibited significant antioxidant activity. This was assessed through assays measuring reactive oxygen species (ROS) levels in human cell lines treated with the compound . The results indicated a dose-dependent reduction in ROS, suggesting its potential as a therapeutic agent in oxidative stress-related conditions.

Structure-Activity Relationship (SAR)

Research has highlighted the importance of the fluorinated aromatic ring in enhancing the biological activity of similar compounds. For instance, modifications to the sulfinyl group and variations in the aromatic substituents were shown to affect both potency and selectivity towards specific molecular targets. These findings underline the significance of structural modifications in optimizing the pharmacological profile of this compound .

Comparative Analysis

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antioxidant, potential KEAP1 inhibitor | Inhibits KEAP1-NRF2 interaction |

| Ethyl 3-(4-fluorobenzenesulfonyl)propanoate | Enzyme inhibitor | Interacts with nucleophilic sites |

| Ethyl 3-(4-chlorobenzenesulfonyl)propanoate | Moderate enzyme inhibition | Similar mechanism as above |

属性

IUPAC Name |

ethyl 2-(3-fluorophenyl)sulfinylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO3S/c1-3-15-11(13)8(2)16(14)10-6-4-5-9(12)7-10/h4-8H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIWMVFOEINFNCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)S(=O)C1=CC=CC(=C1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。